2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be a hydroxymethyl group (-CH2OH) and a side chain containing a ketone and an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds and their complexes, derived from reactions involving 2-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one or structurally related chemicals, has been extensively studied. For instance, a study by Kurt et al. (2020) discusses the synthesis and characterization of novel Schiff base ligands derived from 2,6-diaminopyridine, demonstrating their potential as suitable drug candidates due to their DNA binding activities Kurt et al., 2020.
Biological Interactions and Applications
Research has also focused on the interaction of these compounds with biological molecules. For example, compounds have been identified as fluorescent probes for β-amyloids, showing high binding affinities and serving as potential tools for the molecular diagnosis of Alzheimer’s disease Fa et al., 2015.
Molecular Structure and Interaction Studies
Further studies examine the molecular structure and interactions of these compounds. Odabaşoǧlu et al. (2003) reported on the keto-amine tautomeric form of related compounds, highlighting their intramolecular and intermolecular hydrogen bonding capabilities Odabaşoǧlu et al., 2003.
Advanced Materials and Sensing Applications
In the field of materials science and sensing, compounds structurally related to this compound have been utilized to create fluorescent chemosensors for ions and organic molecules, offering high sensitivity and specificity Shylaja et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCRAYOLEBGZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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